molecular formula C13H15N3OS2 B6061547 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol

6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol

Cat. No. B6061547
M. Wt: 293.4 g/mol
InChI Key: GDEGUBGYCOVXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol involves the inhibition of certain enzymes that are involved in the progression of cancer and viral infections. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. It has also been found to inhibit the activity of RNA-dependent RNA polymerases, which are enzymes that are essential for the replication of certain viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol have been extensively studied. This compound has been found to inhibit the growth of cancer cells and the replication of certain viruses. It has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs. This compound has also been extensively studied, making it a well-characterized chemical that can be easily synthesized. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol. One potential direction is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another potential direction is the study of the immune-modulating effects of this compound for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound and its potential side effects.
Conclusion:
In conclusion, 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol is a promising candidate for the development of new drugs due to its unique chemical structure and potential applications in the field of medicinal chemistry. This compound has been extensively studied for its anti-inflammatory, antitumor, and antiviral activities, as well as its immune-modulating effects. However, further studies are needed to determine its safety and efficacy and its potential side effects.

Synthesis Methods

The synthesis of 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol can be achieved by the reaction of 2-chloro-4-({2-[(4-methylphenyl)thio]ethyl}thio)pyrimidine with ammonia in the presence of a palladium catalyst. This reaction yields 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol as a white solid in good yield.

Scientific Research Applications

6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, antitumor, and antiviral activities. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and viral infections. It has also been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-amino-2-[2-(4-methylphenyl)sulfanylethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEGUBGYCOVXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol

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